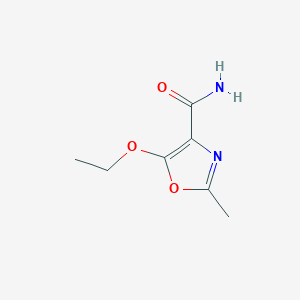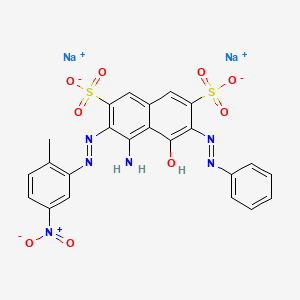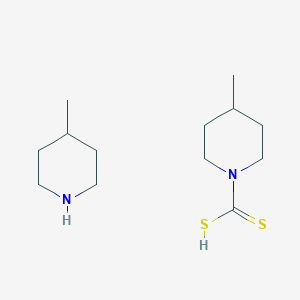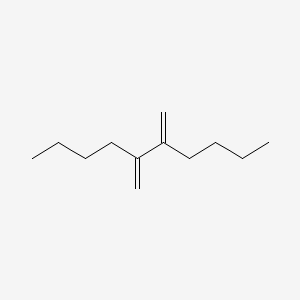
2,3-Dibutyl-1,3-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibutyl-1,3-butadiene is an organic compound with the molecular formula C12H22 It is a derivative of 1,3-butadiene, where two butyl groups are attached to the second and third carbon atoms of the butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutyl-1,3-butadiene typically involves the alkylation of 1,3-butadiene with butyl halides under specific conditions. One common method is the use of a strong base such as sodium amide (NaNH2) to facilitate the alkylation reaction. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic dimerization of butadiene followed by selective hydrogenation and subsequent alkylation. The process requires precise control of temperature, pressure, and catalyst selection to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibutyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) to form corresponding diols or epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl2) or bromine (Br2) to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or O3 in an organic solvent.
Reduction: H2 gas with a palladium catalyst.
Substitution: Cl2 or Br2 in the presence of a suitable solvent.
Major Products:
Oxidation: Diols or epoxides.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3-Dibutyl-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty rubbers and elastomers with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2,3-Dibutyl-1,3-butadiene involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound undergoes a radical or ionic mechanism to form long-chain polymers. The presence of butyl groups influences the reactivity and stability of the resulting polymers, making them suitable for specific applications.
Comparison with Similar Compounds
1,3-Butadiene: A simpler diene with no alkyl substitutions.
2,3-Dimethyl-1,3-butadiene: A similar compound with methyl groups instead of butyl groups.
Isoprene: Another diene with a different substitution pattern.
Comparison: 2,3-Dibutyl-1,3-butadiene is unique due to the presence of butyl groups, which impart distinct physical and chemical properties compared to its simpler counterparts. The butyl groups increase the hydrophobicity and steric hindrance, affecting the compound’s reactivity and applications.
Properties
CAS No. |
5731-93-1 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
5,6-dimethylidenedecane |
InChI |
InChI=1S/C12H22/c1-5-7-9-11(3)12(4)10-8-6-2/h3-10H2,1-2H3 |
InChI Key |
KWLSHEKEMVDTBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)C(=C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


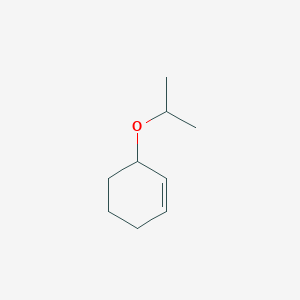
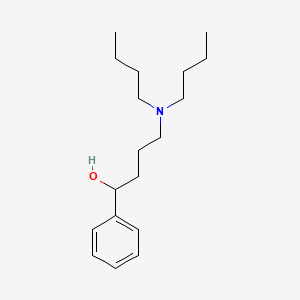
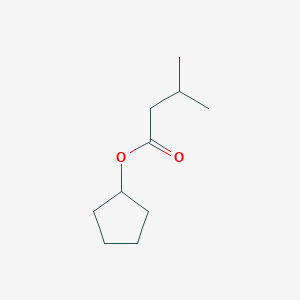
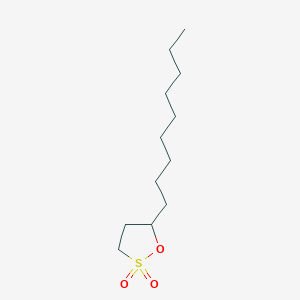
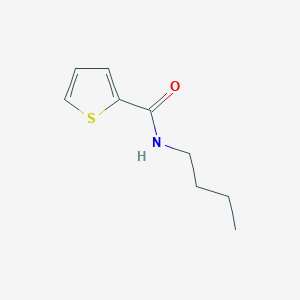
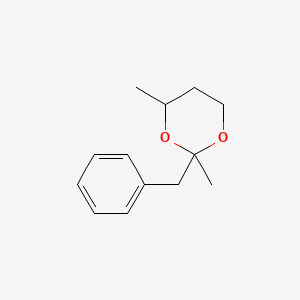
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
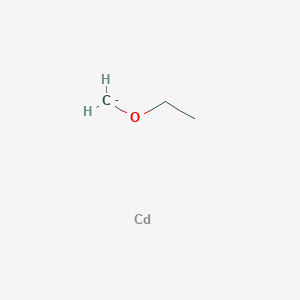

![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)
